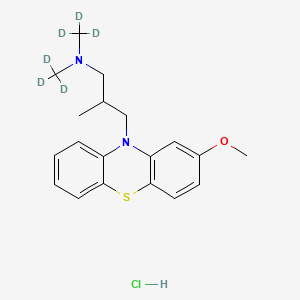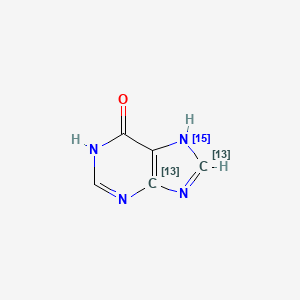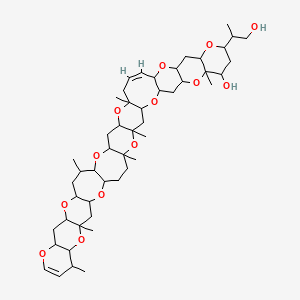
BMS-690154
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-690154 is a pan HER/VEGFR2 receptor tyrosine kinase inhibitor, which is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor BMS-690
Applications De Recherche Scientifique
Biodegradable Metals in Medical Applications
- Biodegradable metals (BMs) have gained interest for use in medical device applications. Research on Mg-based, Fe-based, and other BMs focuses on their microstructures, mechanical properties, degradation behaviors, in vitro and in vivo performances, and clinical trials. This research area points towards the development of third-generation biomedical materials with multifunctional capabilities (Witte, 2018).
Innovation and Technologies in Precision Medicine
- Advances in genetic, genomics, and epigenetic research are transforming diagnostics and treatment in precision medicine. Digital biomarkers (BMs) and AI algorithms are being utilized to analyze large datasets, leading to more precise, predictable, and personalized healthcare (Seyhan & Carini, 2019).
Digital Business Models in the Travel Industry
- The study of digital business models (BMs) in the travel industry reveals 53 digital BMs, including 10 novel configurations. This research offers insights into digital BM configurations and can serve as a template for building or transforming BMs in the travel sector (Perelygina, Kucukusta, & Law, 2022).
Biomonitoring for Occupational Health Risk Assessment
- Biological monitoring (BM) is crucial in occupational health risk assessment, assessing individual exposure and effects due to occupational hazards. The exponential increase in BM research highlights its significance in occupational health (Manno et al., 2010).
Progress of Biodegradable Metals
- Research on biodegradable metals (BMs) such as Mg-based, Fe-based, and Zn-based alloys is directed towards optimizing alloy composition, microstructure, mechanical properties, and surface modifications to match clinical requirements (Li, Zheng, & Qin, 2014).
Bayesian Model Selection for Group Studies
- Bayesian model selection (BMS) is a method used in neuroimaging to determine the most likely model among competing hypotheses. It's particularly applicable in dynamic causal modeling and is robust in the presence of outliers (Stephan et al., 2009).
Review of Lithium-Ion Battery Management in Vehicles
- The management of lithium-ion batteries in vehicles, including their safety, durability, and cost, is a critical area of research. Effective control and management are essential, and the battery management system (BMS) plays a key role (Lu et al., 2013).
Blockchain and Business Models Innovation
- The coexistence of blockchain technology and business models (BM) is an emerging field in academic research. The systematic review focuses on integrating blockchain with BM innovation (Purusottama, Simatupang, & Sunitiyoso, 2023).
Phase I-IIa Study of BMS-690514
- BMS-690514, an inhibitor of EGFR, HER-2 and -4, and VEGFR-1 to -3, was studied for its safety profile and antitumor activity in patients with NSCLC, including those with EGFR mutations. The study suggests manageable safety and antitumor activity at 200mg/day (Soria et al., 2013).
Propriétés
Formule moléculaire |
C23H25N4O9P |
|---|---|
Apparence |
Solid powder |
Synonymes |
BMS690154; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


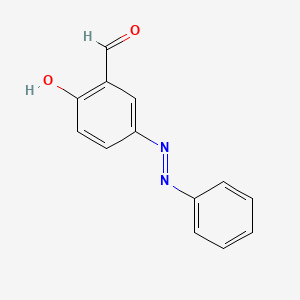
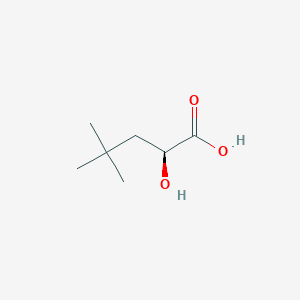
![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)
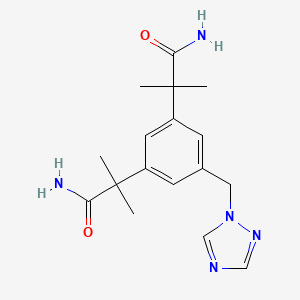
![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)
